Z-Tyr-Val-OH: A Technical Guide for Synthetic Chemists and Drug Development Professionals
Z-Tyr-Val-OH: A Technical Guide for Synthetic Chemists and Drug Development Professionals
Abstract
N-Carbobenzyloxy-L-tyrosyl-L-valine (Z-Tyr-Val-OH) is a protected dipeptide of significant interest in the fields of peptide chemistry, medicinal chemistry, and drug development. Its structure, combining the aromatic functionality of tyrosine with the aliphatic bulk of valine under the stable N-terminal benzyloxycarbonyl (Z) protection, makes it a versatile building block for the synthesis of more complex peptide structures and a candidate for biological activity studies. This technical guide provides an in-depth overview of the fundamental properties, synthesis, purification, characterization, and known applications of Z-Tyr-Val-OH, with a focus on providing field-proven insights and robust, self-validating protocols for researchers and scientists.
Core Physicochemical Properties
The unique characteristics of Z-Tyr-Val-OH are dictated by its constituent amino acids and the N-terminal protecting group. The Z-group offers stability against various reagents, the tyrosine residue provides a phenolic hydroxyl group for potential modification or interaction, and the valine residue imparts hydrophobicity. These features are critical for its behavior in synthesis, purification, and biological systems.
A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of Z-Tyr-Val-OH
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid | N/A |
| Synonyms | N-Cbz-L-tyrosyl-L-valine, Z-Val-Tyr-OH | N/A |
| CAS Number | 862-26-0 | [1] |
| Molecular Formula | C₂₂H₂₆N₂O₆ | [1] |
| Molecular Weight | 414.46 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Storage Temperature | -15°C | [1] |
Synthesis of Z-Tyr-Val-OH: Methodologies and Protocols
The synthesis of Z-Tyr-Val-OH can be approached through two primary routes: classical solution-phase chemical synthesis and enzymatic synthesis. The choice of method depends on factors such as scale, desired purity profile, and environmental considerations.
Solution-Phase Chemical Synthesis
Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, offering flexibility and scalability. The key step is the formation of a peptide bond between the activated carboxyl group of Z-Tyr-OH and the free amino group of a valine derivative. A common and reliable method involves the use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization[2].
The causality behind this choice is critical: DCC activates the carboxylic acid of Z-Tyr-OH by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a stable N-acylurea, a significant side product. More importantly, it can promote racemization of the activated amino acid. HOBt mitigates these issues by rapidly converting the O-acylisourea into an HOBt-active ester. This new intermediate is less prone to side reactions and reacts efficiently with the amine component (Valine methyl ester) to form the desired peptide bond with minimal loss of stereochemical integrity[2].
Experimental Protocol: Chemical Synthesis
This protocol is adapted from established procedures for dipeptide synthesis using DCC/HOBt coupling[3].
-
Activation of Z-Tyr-OH:
-
Dissolve Z-Tyr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 2 hours. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of L-Valine methyl ester hydrochloride (1.0 eq) in DCM and neutralize with a tertiary base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 eq) at 0 °C.
-
Add the neutralized valine methyl ester solution to the activated Z-Tyr-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Isolation of Protected Dipeptide Ester:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Z-Tyr-Val-OMe.
-
-
Saponification (Ester Hydrolysis):
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Dissolve the crude Z-Tyr-Val-OMe in a mixture of methanol and water.
-
Add 1 M NaOH solution (1.1 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
-
Final Product Isolation:
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate of Z-Tyr-Val-OH should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Enzymatic Synthesis
Enzymatic synthesis offers a green chemistry alternative, proceeding under mild, aqueous conditions with high stereospecificity, thus avoiding racemization and the need for harsh reagents[4]. Proteases like thermolysin or plant-derived enzymes such as antiacanthain and granulosain can catalyze peptide bond formation in a kinetically controlled process[5].
The principle here is the reversal of the enzyme's natural hydrolytic function. By using an activated carboxyl component (e.g., an ester) or by manipulating reaction conditions (e.g., high substrate concentration, low water content), the equilibrium can be shifted towards synthesis[4]. The specificity of the enzyme is paramount; for instance, thermolysin preferentially cleaves (and thus forms) peptide bonds on the N-terminal side of hydrophobic residues like valine, making the Z-Tyr-OH and Valine pairing a suitable substrate combination[6].
Experimental Protocol: Enzymatic Synthesis
This protocol is based on the published synthesis using plant proteases[5].
-
Reaction Medium Preparation:
-
Prepare a biphasic system consisting of 50% (v/v) ethyl acetate and 100 mM Tris-HCl buffer at pH 8.0.
-
-
Substrate Dissolution:
-
Dissolve the substrates, Z-Tyr-OH and H-Val-OH, in the biphasic reaction medium. Optimal concentrations should be determined empirically but can start in the range of 50-100 mM.
-
-
Enzymatic Reaction:
-
Add the protease (e.g., granulosain at a concentration of approximately 0.125 mg/mL) to initiate the reaction.
-
Incubate the mixture at 40°C with constant agitation (e.g., 200 rpm).
-
-
Monitoring and Termination:
-
Monitor the formation of Z-Tyr-Val-OH over time by taking aliquots from the reaction mixture and analyzing them via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The reaction is terminated when the product yield plateaus.
-
-
Product Isolation:
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Isolate the product from the reaction mixture. This may involve separation of the organic phase, followed by acidification and precipitation/extraction as described in the chemical synthesis workup.
-
Purification and Characterization
A self-validating protocol requires rigorous purification and unambiguous characterization to confirm the identity and purity of the final product.
Purification by RP-HPLC
RP-HPLC is the standard and most effective method for purifying peptides, separating them based on hydrophobicity[7]. The Z-group and the two amino acid side chains give Z-Tyr-Val-OH significant hydrophobicity, making it well-suited for retention on a C18 stationary phase.
Protocol: Preparative RP-HPLC Purification
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Sample Preparation: Dissolve the crude, dried Z-Tyr-Val-OH in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Conditions: Use a preparative HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A shallow gradient optimized around the elution point of the product is ideal. A typical starting gradient would be 20% to 70% B over 30-40 minutes.
-
Flow Rate: Dependent on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution at 220 nm (peptide bond) and 280 nm (tyrosine aromatic ring).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction using an analytical scale RP-HPLC.
-
Product Recovery: Pool the pure fractions and remove the organic solvent and TFA via lyophilization to obtain the final product as a white, fluffy powder.
Characterization
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight.
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Expected Ion [M+H]⁺: 415.46 m/z
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Expected Ion [M+Na]⁺: 437.44 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides structural confirmation. The spectrum, typically run in DMSO-d₆ or CD₃OD, will show characteristic peaks for the aromatic protons of the Z-group and tyrosine, the aliphatic protons of valine, and the alpha-protons of both amino acid residues.
Applications in Research and Drug Development
Z-Tyr-Val-OH serves as a crucial intermediate in synthetic peptide chemistry and has been identified as a bioactive molecule itself.
Intermediate in Peptide Synthesis
The primary application is as a building block for larger peptides. The Z-group is a robust protecting group, stable to the conditions used for Fmoc and Boc removal, making it valuable in orthogonal protection strategies. It is typically removed under reductive conditions (catalytic hydrogenolysis, e.g., H₂/Pd-C) or with strong acid (HBr in acetic acid).
Bioactivity: A Novel Antibacterial Agent
Research has identified Z-Tyr-Val-OH as a novel antibacterial dipeptide[5]. While the specific mechanism for this dipeptide has not been fully elucidated, the activity of many short peptides, particularly those containing aromatic residues like tyrosine, is often linked to their ability to disrupt bacterial cell membranes[4][8].
The proposed mechanism involves an amphipathic interaction where the hydrophobic parts of the peptide (the Z-group, tyrosine ring, and valine side chain) insert into the lipid bilayer of the bacterial membrane, while polar parts (carboxyl and hydroxyl groups) interact with the phospholipid head groups. This insertion can lead to membrane depolarization, pore formation, and leakage of cellular contents, ultimately causing cell death[9]. The tyrosine residue is often a key constituent in natural antimicrobial peptides, with its phenolic group potentially playing a role in this membrane disruption[10].
Conclusion
Z-Tyr-Val-OH is more than a simple dipeptide; it is a precisely engineered molecule with significant utility. Its well-defined physicochemical properties, coupled with robust and versatile synthetic routes, make it an invaluable tool for peptide chemists. Furthermore, its emerging identity as a bioactive agent with antibacterial properties opens new avenues for its application in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the necessary technical knowledge to confidently synthesize, purify, and utilize Z-Tyr-Val-OH in their advanced scientific endeavors.
References
- Beauchamp, L. M., et al. (1991). Valacyclovir prodrugs. In Antiviral Chemistry & Chemotherapy, 3(3), 157-164. (Note: While not directly on Z-Tyr-Val-OH, this provides context for the use of Z-protected amino acids in prodrug synthesis).
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Oka, T., & Morihara, K. (1980). Peptide bond synthesis catalyzed by thermolysin. Journal of Biochemistry, 88(3), 807-813. [Link]
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Wang, Y., et al. (2019). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. Molecules, 24(22), 4060. [Link]
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RSC. Experimental Procedures for Peptide Synthesis. The Royal Society of Chemistry. [Link]
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RSC. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
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Grace Vydac. (2000). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. W. R. Grace & Co. [Link]
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PrepChem. Synthesis of N-CBZ-L-prolyl-L-valine. PrepChem. [Link]
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Talia, J. M., et al. (2020). Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. ResearchGate. [Link]
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Knorr, R., et al. (1992). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-I,I,3,3,-tetramethyluronium Tetrafluoroborate for Coupling. Analytical Biochemistry, 202(2), 420-427. [Link]
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Reddy, G. O., et al. (2007). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Organic Process Research & Development, 11(1), 81-85. [Link]
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Henriques, S. T., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. International Journal of Molecular Sciences, 19(4), 1183. [Link]
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ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
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Gherman, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5853. [Link]
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Conlon, J. M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 789, 13-24. [Link]
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Nagarajan, K., et al. (2019). Assessment of Antibacterial Activity of Smaller Chain Tripeptides and Tetrapeptides. International Journal of Peptide Research and Therapeutics, 25, 1519-1524. [Link]
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OpenStax. (2017). Mechanisms of Antibacterial Drugs. Microbiology. Lumen Learning. [Link]
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Liu, H., et al. (2022). Antibacterial mechanism of the Asp-Asp-Asp-Tyr peptide. Food Chemistry: X, 13, 100229. [Link]
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De, S., et al. (2019). Tyrosine based cationic acrylates as potent antimicrobial agents against shigellosis. Biomaterials Science, 7(4), 1435-1447. [Link]
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